1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine
Overview
Description
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine is a compound that features a unique structure combining a chlorophenyl group with an adamantyl moiety
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine typically involves the reaction of 1-adamantylamine with 4-chlorobenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 1-adamantylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter levels in the brain, which can affect mood and cognitive functions. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)-1-adamantyl]ethanamine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but lacks the adamantyl moiety, resulting in different chemical and biological properties.
Adamantylamine derivatives: These compounds contain the adamantyl group but differ in the substituents attached to the nitrogen atom, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of the chlorophenyl and adamantyl groups, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN/c1-12(20)17-7-13-6-14(8-17)10-18(9-13,11-17)15-2-4-16(19)5-3-15/h2-5,12-14H,6-11,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLNLBXCIHLMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385181 | |
Record name | 1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412956-99-1 | |
Record name | 1-[3-(4-chlorophenyl)-1-adamantyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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